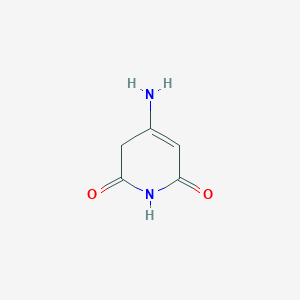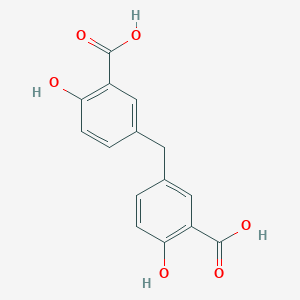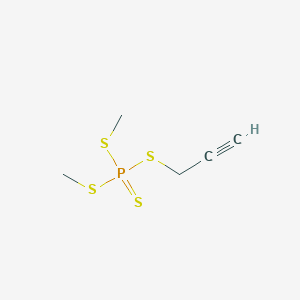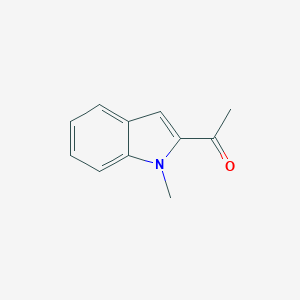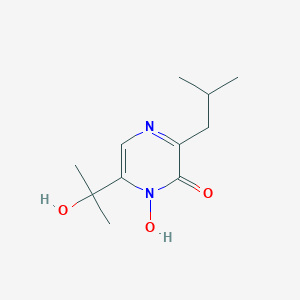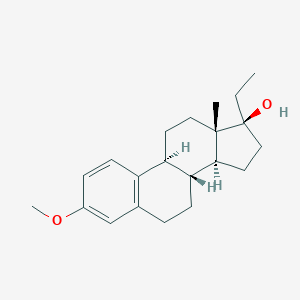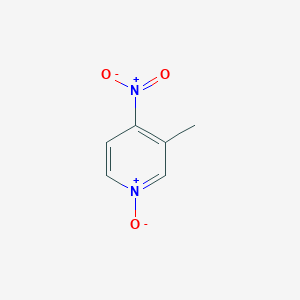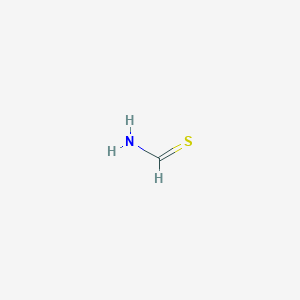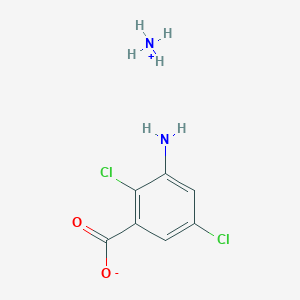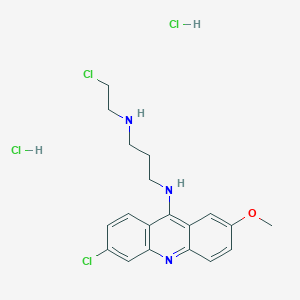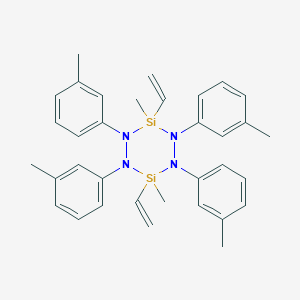
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane, commonly known as BTTS, is a tetrazasilane compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine.
Wirkmechanismus
The mechanism of action of BTTS is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Biochemische Und Physiologische Effekte
BTTS has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTTS can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that BTTS can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTTS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using BTTS is its high cost, which can limit its use in large-scale experiments. Additionally, BTTS can be toxic in high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of BTTS. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of BTTS as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of BTTS in the synthesis of new nanomaterials and in the development of new imaging techniques is an area of ongoing research.
Synthesemethoden
The synthesis of BTTS involves the reaction of hexamethyldisilazane with 3,6-bis(3-methylphenyl)-1,2,4,5-tetrazine in the presence of a catalyst. The resulting product is then treated with ethylene to produce BTTS. This method has been optimized to yield high purity BTTS with a high yield.
Wissenschaftliche Forschungsanwendungen
BTTS has been studied for its potential applications in various scientific fields. In materials science, BTTS has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In nanotechnology, BTTS has been used as a building block for the synthesis of nanomaterials, such as nanowires and nanoparticles. In biomedicine, BTTS has been studied for its potential use as a drug delivery agent and as a contrast agent for imaging techniques.
Eigenschaften
CAS-Nummer |
17082-87-0 |
|---|---|
Produktname |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
Molekularformel |
C34H40N4Si2 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C34H40N4Si2/c1-9-39(7)35(31-19-11-15-27(3)23-31)37(33-21-13-17-29(5)25-33)40(8,10-2)38(34-22-14-18-30(6)26-34)36(39)32-20-12-16-28(4)24-32/h9-26H,1-2H2,3-8H3 |
InChI-Schlüssel |
KFQAFAXIMQJZKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
Synonyme |
3,6-Dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-3,6-divinyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



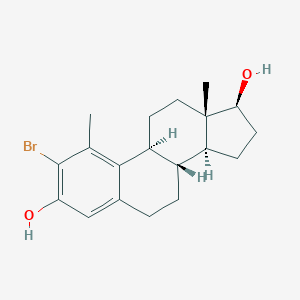
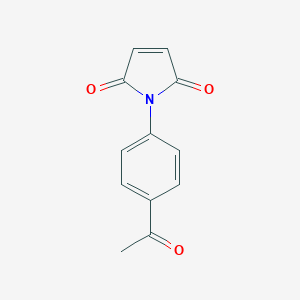
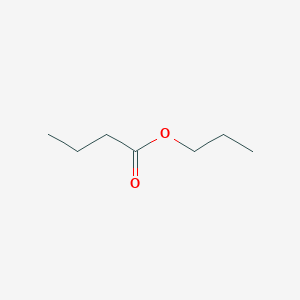
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
